Pyridine-d5 N-oxide
Overview
Description
Synthesis Analysis
- Pyridine-d5 N-oxide and its derivatives have been synthesized and characterized through various methods, including electrospray/tandem mass spectrometry. These methods have identified key features such as protonated, sodiated, and proton-bound dimers of pyridine-d5 N-oxide (March, Stadey, & Lewars, 2005).
Molecular Structure Analysis
- The molecular structure of pyridine-d5 N-oxide has been determined using techniques like gas-phase electron diffraction, revealing critical bond distances and angles (Chiang, 1974).
Chemical Reactions and Properties
- Pyridine-d5 N-oxide exhibits unique chemical properties, such as C-H bond activation when reacting with uranium(IV) and thorium(IV) bis(alkyl) complexes, demonstrating a new mode of reactivity for pyridine N-oxides (Pool, Scott, & Kiplinger, 2005).
- Palladium-catalyzed reactions involving pyridine N-oxides have been developed, showcasing their use in oxidative C-C bond formation (Cho, Hwang, & Chang, 2008).
Physical Properties Analysis
- Studies on pyridine-d5 N-oxide's vibrational spectra, including infrared and Raman spectra, provide insights into its physical properties, such as vibrational degrees of freedom (Corrsin, Fax, & Lord, 1953).
Chemical Properties Analysis
- Pyridine-d5 N-oxide demonstrates unique chemical properties like catalysis in aerobic alcohol oxidation and efficient dienophiles in enantioselective reactions (Steinhoff & Stahl, 2002).
Scientific Research Applications
Catalysis and Synthesis of Bioactive Compounds : Pyridine N-oxides, including Pyridine-d5 N-oxide, enhance the reactivity of nucleophilic parts in various reactions. This is crucial for synthesizing natural and bioactive compounds, playing a significant role in organocatalysis (Koukal et al., 2017).
Coal Combustion and Fuel-N Compounds : The study of Pyridine low-temperature oxidation mechanisms is applied in coal combustion. This enhances predictions of predominant species and understanding of fuel-N compounds, which is critical for environmental and industrial applications (Wu et al., 2019).
Organocatalysis : Pyridine-N-oxide catalyzes ring-opening reactions of aziridines with aryl thiols, leading to α-amino sulfides. This process occurs under mild conditions and yields good to excellent results, highlighting its efficiency in chemical synthesis (Yang et al., 2011).
Coordination Polymers : Acting as a "hyperdentate" ligand in complexes with silver(I) perchlorate monohydrate, Pyridine N-oxide forms 1-D coordination polymers and a crystalline 1-D polymer. This property is notable for materials science and molecular engineering (Puttreddy & Steel, 2014).
Cross-Coupling Reactions : It facilitates the direct arylation of pyridine N-oxides with aryl bromides. This method is a cost-effective and bench-stable alternative in palladium-catalyzed cross-coupling reactions, critical for organic synthesis (Campeau et al., 2005).
Cryoprotection : Pyridine N-oxide (PNO) may protect living cells from freezing damage. This presents a potential new treatment for diseases caused by freezing temperatures, important in medical and biological research (Nash, 1961).
Nuclear Magnetic Resonance (NMR) Studies : Pyridine interacts with DMPC liposomes and enhances water penetration in membrane-lipid interfaces. This is useful in improving resolution and sensitivity in NMR studies, a key technique in biochemistry and materials science (Henderson et al., 1994).
Safety And Hazards
Future Directions
Pyridine N-oxide derivatives are one of the most important classes of heteroaryl moieties in the fields of analytical and medicinal chemistry . They have an entirely new mechanism of antiviral action and the capacity to retain antiviral activity against virus strains that have gained resistance to clinically used drugs .
properties
IUPAC Name |
2,3,4,5,6-pentadeuterio-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVXOBCQQYKLDS-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])[O-])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584118 | |
Record name | 1-Oxo(~2~H_5_)-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-d5 N-oxide | |
CAS RN |
19639-76-0 | |
Record name | 1-Oxo(~2~H_5_)-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-d5 N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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